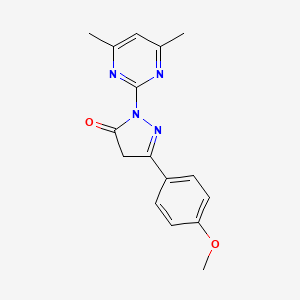

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazolin-5-one core substituted with a 4,6-dimethylpyrimidin-2-yl group at position 1 and a 4-methoxyphenyl group at position 2. The pyrazolinone scaffold is known for its pharmacological relevance, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities .

Synthesis of this compound involves condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under acidic conditions, followed by rearrangement to yield intermediates such as 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione . Further reactions with aryl/heteroaryl hydrazines produce the final derivatives.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-(4-methoxyphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-10-8-11(2)18-16(17-10)20-15(21)9-14(19-20)12-4-6-13(22-3)7-5-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFFECPKKAUHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group and the formation of the pyrazolinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key structural features and substituent effects of analogous compounds

Key Observations:

Substituent Electronegativity and Bioactivity: Chalcones with electron-withdrawing groups (e.g., halogens) at ring A and electron-donating groups (e.g., methoxy) at ring B exhibit reduced potency compared to hydroxyl-substituted analogs like cardamonin . For example, replacing bromine (2j, IC₅₀ = 4.70 μM) with chlorine (2h) or methoxy (2p) increases IC₅₀ values by 3- to 15-fold .

Core Heterocycle Influence: Pyrazolinones (target compound) and pyrazolo[1,5-a]pyrimidinones (e.g., MK66) exhibit distinct electronic profiles due to their fused ring systems. Pyrazolinones are more polar, whereas pyrazolo-pyrimidinones may have improved membrane permeability .

Methoxy Group Positioning :

- Methoxy substitution at the para position (e.g., in the target compound and chalcone 2p) is associated with reduced activity in chalcones but may contribute to antioxidant effects in other scaffolds .

Antioxidant and Anti-Inflammatory Activity

- Chalcone Derivatives : Compounds like (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2) demonstrate potent antioxidant activity in PC12 cells, reducing H₂O₂-induced oxidative stress via Nrf2 pathway activation .

Crystallographic and Conformational Analysis

- Dihedral Angles and Planarity: Chalcone derivatives with fluorophenyl and methoxyphenyl substituents exhibit dihedral angles between 7.14° and 56.26°, influencing molecular planarity and binding to biological targets .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-2-pyrazolin-5-one, a compound belonging to the pyrazoline class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H17N5O

- Molecular Weight : 271.32 g/mol

- CAS Number : 34747-52-9

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with 4-methoxyphenyl hydrazine in the presence of appropriate catalysts. The resulting pyrazoline derivatives have been evaluated for various biological activities.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were tested against leukemia subpanel cell lines, yielding GI₅₀ values ranging from 1.64 to 4.58 μM, indicating potent activity against these malignancies .

Table 1: Anticancer Activity of Pyrazoline Derivatives

| Compound | Cell Line | GI₅₀ (μM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

Antiviral and Antitrypanosomal Activities

The compound was also screened for antiviral and antitrypanosomal activities. While it exhibited promising results against Trypanosoma brucei, it showed minimal effects on SARS-CoV and influenza viruses . This highlights the need for further exploration into its mechanisms of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazoline structure can significantly influence biological activity. The presence of the methoxy group on the phenyl ring enhances anticancer activity, while variations in the pyrimidine moiety can affect potency and selectivity against specific cancer types .

Key Findings from SAR Studies :

- The methoxy substitution increases lipophilicity and may enhance cellular uptake.

- The dimethyl substitution on the pyrimidine ring appears crucial for maintaining activity against certain cancer cell lines.

Case Studies

In a notable study, researchers synthesized a series of pyrazoline derivatives and evaluated their anticancer properties using the DTP NCI protocol. Among these, compounds with specific substitutions demonstrated enhanced efficacy against multiple cancer cell lines, suggesting that structural modifications can lead to improved therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.